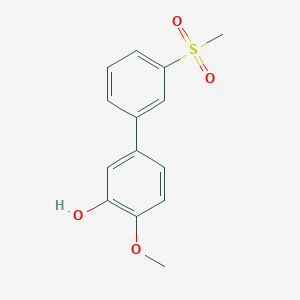
2-Methoxy-5-(3-methylsulfonylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(3-methylsulfonylphenyl)phenol, 95% (2M5MSPP-95) is a chemical compound with a range of potential applications. It is a white, crystalline solid that is soluble in organic solvents such as methanol and ethanol, and has a melting point of around 100-105°C. 2M5MSPP-95 has been studied for its potential use in the synthesis of drugs, as a catalyst for organic reactions, and for its potential biological activities. In
Aplicaciones Científicas De Investigación
2-Methoxy-5-(3-methylsulfonylphenyl)phenol, 95% has been studied for its potential use in the synthesis of drugs, as a catalyst for organic reactions, and for its potential biological activities. As a catalyst, 2-Methoxy-5-(3-methylsulfonylphenyl)phenol, 95% has been used to catalyze the synthesis of several drugs, including the anticonvulsant drug gabapentin and the antihypertensive drug losartan. It has also been used to catalyze the synthesis of several other compounds, including the anti-inflammatory drug ibuprofen and the antimalarial drug artemether. In terms of its potential biological activities, 2-Methoxy-5-(3-methylsulfonylphenyl)phenol, 95% has been studied for its antioxidant and anti-inflammatory activities.
Mecanismo De Acción
The exact mechanism of action of 2-Methoxy-5-(3-methylsulfonylphenyl)phenol, 95% is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species, such as superoxide, hydroxyl radical, and hydrogen peroxide. It is also believed to have anti-inflammatory activity, possibly through the inhibition of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α).
Biochemical and Physiological Effects
2-Methoxy-5-(3-methylsulfonylphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. In animal studies, 2-Methoxy-5-(3-methylsulfonylphenyl)phenol, 95% has been shown to reduce oxidative stress, reduce inflammation, and improve insulin sensitivity. It has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, and to reduce the levels of cholesterol and triglycerides in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-5-(3-methylsulfonylphenyl)phenol, 95% is a relatively stable compound, and is relatively easy to synthesize. It is also relatively soluble in organic solvents, making it easy to use in lab experiments. However, it is important to note that 2-Methoxy-5-(3-methylsulfonylphenyl)phenol, 95% is not soluble in water, and so it is not suitable for use in aqueous solutions.
Direcciones Futuras
The potential applications of 2-Methoxy-5-(3-methylsulfonylphenyl)phenol, 95% are still being explored. Possible future directions for research include further studies on its potential antioxidant and anti-inflammatory activities, as well as its potential use as a catalyst for the synthesis of other compounds. Additionally, further studies could be conducted to investigate its potential therapeutic uses, such as its potential use in the treatment of diabetes and other metabolic disorders.
Métodos De Síntesis
2-Methoxy-5-(3-methylsulfonylphenyl)phenol, 95% is synthesized from the reaction between 4-methoxy-3-methylsulfonylphenol and 2-bromo-5-chlorophenol. This reaction is carried out in the presence of a base such as sodium hydroxide, and is followed by a series of purification steps to obtain the desired product. The purity of the compound can be determined by spectroscopic analysis, such as 1H-NMR, 13C-NMR, and IR spectroscopy.
Propiedades
IUPAC Name |
2-methoxy-5-(3-methylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-18-14-7-6-11(9-13(14)15)10-4-3-5-12(8-10)19(2,16)17/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBZJEMMKRYVFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685737 |
Source


|
| Record name | 3'-(Methanesulfonyl)-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(3-methylsulfonylphenyl)phenol | |
CAS RN |
1261927-34-7 |
Source


|
| Record name | 3'-(Methanesulfonyl)-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


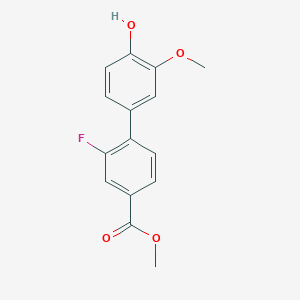
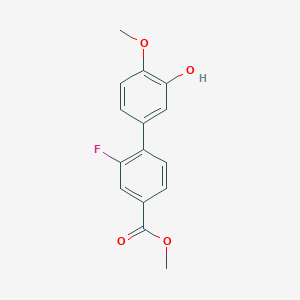


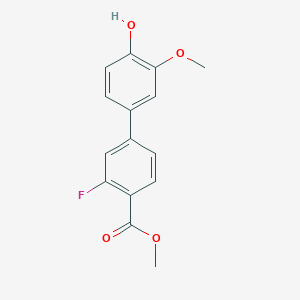



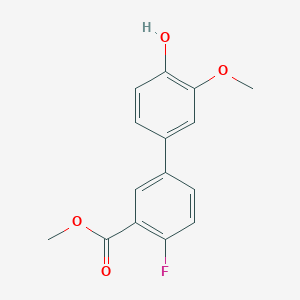


![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380335.png)
